molecular formula C13H17NO3S2 B3016126 Methyl 2-((1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034549-38-5

Methyl 2-((1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate

Cat. No.: B3016126
CAS No.: 2034549-38-5
M. Wt: 299.4
InChI Key: ICRKUBVEKIWHJX-UHFFFAOYSA-N
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Description

Methyl 2-((1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound that features a thiophene ring, a pyrrolidine ring, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate typically involves multiple steps. One common route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the thiophene compound.

    Formation of the Methyl Ester Group: The final step involves esterification, where the carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Amides and different esters.

Scientific Research Applications

Methyl 2-((1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-((1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The thiophene and pyrrolidine rings can engage in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((1-(thiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate
  • Methyl 2-((1-(4-methylthiophene-2-carbonyl)piperidin-3-yl)thio)acetate
  • Methyl 2-((1-(4-methylthiophene-2-carbonyl)pyrrolidin-2-yl)thio)acetate

Uniqueness

Methyl 2-((1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate is unique due to the specific positioning of the methyl group on the thiophene ring and the pyrrolidine ring. This unique structure can result in different chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

methyl 2-[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S2/c1-9-5-11(19-7-9)13(16)14-4-3-10(6-14)18-8-12(15)17-2/h5,7,10H,3-4,6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRKUBVEKIWHJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCC(C2)SCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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